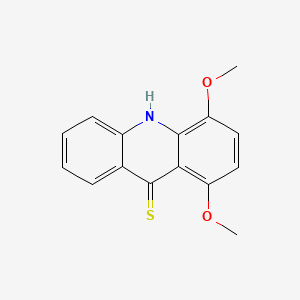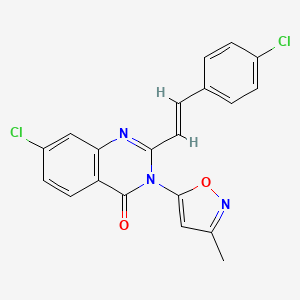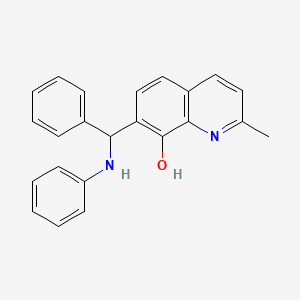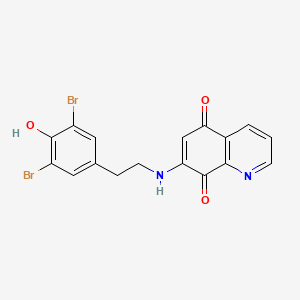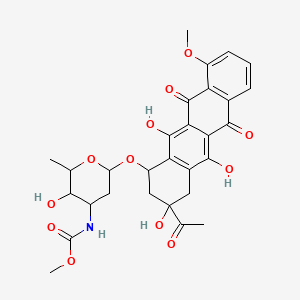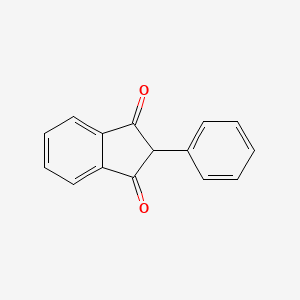
Fenindiona
Descripción general
Descripción
La fenindiona es un anticoagulante que funciona como un antagonista de la vitamina K. Se introdujo a principios de la década de 1950 y actúa de manera similar a la warfarina. debido a su asociación con reacciones de hipersensibilidad, rara vez se usa hoy en día, y se prefiere la warfarina .
Mecanismo De Acción
La fenindiona ejerce sus efectos al inhibir la reductasa de vitamina K, lo que resulta en el agotamiento de la forma reducida de la vitamina K (vitamina KH2). La vitamina K es un cofactor para la carboxilación de residuos de glutamato en las regiones N-terminales de las proteínas dependientes de la vitamina K. Esta inhibición limita la gamma-carboxilación y la posterior activación de las proteínas coagulantes dependientes de la vitamina K. La síntesis de los factores de coagulación dependientes de la vitamina K II, VII, IX y X, así como las proteínas anticoagulantes C y S, se inhibe .
Aplicaciones Científicas De Investigación
La fenindiona tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como un compuesto modelo en estudios de mecanismos y reacciones anticoagulantes.
Biología: La this compound se utiliza en la investigación relacionada con la coagulación sanguínea y el papel de la vitamina K en los sistemas biológicos.
Medicina: Se ha estudiado por sus propiedades anticoagulantes y posibles aplicaciones terapéuticas.
Análisis Bioquímico
Biochemical Properties
Phenindione thins the blood by antagonizing vitamin K, which is required for the production of clotting factors in the liver . It inhibits vitamin K reductase, resulting in the depletion of the reduced form of vitamin K (vitamin KH2) . This limits the gamma-carboxylation and subsequent activation of the vitamin K-dependent coagulant .
Cellular Effects
Phenindione, as an anticoagulant, has no direct effect on an established thrombus, nor does it reverse ischemic tissue damage . Once a thrombus has occurred, the goal of anticoagulant treatment is to prevent further extension of the formed clot and prevent secondary thromboembolic complications .
Molecular Mechanism
The molecular mechanism of Phenindione involves the inhibition of vitamin K reductase, leading to the depletion of the reduced form of vitamin K (vitamin KH2) . As vitamin K is a cofactor for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins, this limits the gamma-carboxylation and subsequent activation of the vitamin K-dependent coagulant .
Metabolic Pathways
Phenindione is involved in the vitamin K cycle, where it inhibits vitamin K reductase . This results in the depletion of the reduced form of vitamin K (vitamin KH2), affecting the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins .
Métodos De Preparación
La fenindiona se puede sintetizar a través de varias rutas sintéticas. Un método común implica la condensación de ácido fenilacético con anhídrido ftálico, seguido de ciclización y oxidación para formar la estructura de indandiona. Los métodos de producción industrial suelen implicar pasos similares, pero están optimizados para la producción a gran escala .
Análisis De Reacciones Químicas
La fenindiona experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: La this compound se puede oxidar para formar varios productos de oxidación.
Reducción: Se puede reducir en condiciones específicas para producir formas reducidas del compuesto.
Sustitución: La this compound puede sufrir reacciones de sustitución, particularmente en el anillo fenilo, lo que lleva a varios derivados sustituidos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Comparación Con Compuestos Similares
La fenindiona es similar a otros antagonistas de la vitamina K, como la warfarina y la anisindiona. es única en su estructura química y las reacciones específicas de hipersensibilidad que puede causar. La warfarina es preferible a la this compound debido a su menor incidencia de efectos adversos graves. La anisindiona es otro compuesto similar, pero también se usa con menos frecuencia en comparación con la warfarina .
Compuestos similares
- Warfarina
- Anisindiona
Propiedades
IUPAC Name |
2-phenylindene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBAXHOPROOJAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023453 | |
| Record name | Phenindione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenindione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014641 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
PRACTICALLY INSOL IN COLD WATER; SOL IN CHLOROFORM; SLIGHTLY SOL IN WARM WATER; READILY SOL IN ALKALINE SOLN; SOL IN METHANOL, ETHANOL, ETHER, ACETONE, BENZENE, 2.30e-02 g/L | |
| Record name | Phenindione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00498 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHENINDIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3155 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenindione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014641 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Phenindione inhibits vitamin K reductase, resulting in depletion of the reduced form of vitamin K (vitamin KH2). As vitamin K is a cofactor for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins, this limits the gamma-carboxylation and subsequent activation of the vitamin K-dependent coagulant proteins. The synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X and anticoagulant proteins C and S is inhibited. Depression of three of the four vitamin K-dependent coagulation factors (factors II, VII, and X) results in decreased prothrombin levels and a decrease in the amount of thrombin generated and bound to fibrin. This reduces the thrombogenicity of clots., .../ANTICOAGULANTS/ BLOCK HEPATIC FORMATION OF FACTORS II, VII, IX, & X BY COMPETITIVELY INHIBITING ACTION OF VITAMIN K. ... COUMARIN ANTICOAGULANTS MAY ALSO AFFECT TRANSPORT OF VITAMIN K TO ITS SITE OF ACTION. /ANTICOAGULANTS/, ORAL ANTICOAGULANTS HAVE ONLY ONE MAJOR PHARMACOLOGICAL EFFECT--INHIBITION OF BLOOD-CLOTTING MECHANISMS BY INTERFERING WITH HEPATIC SYNTH OF VITAMIN K-DEPENDENT CLOTTING FACTORS. ...EXERT THEIR INITIAL EFFECT IN VIVO ONLY AFTER LATENT PERIOD... /ORAL ANTICOAGULANTS/ | |
| Record name | Phenindione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00498 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHENINDIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3155 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
LEAFLETS FROM ALCOHOL, CREAMY WHITE TO PALE YELLOW CRYSTALS OR CRYSTALLINE POWDER | |
CAS No. |
83-12-5 | |
| Record name | Phenindione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenindione [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenindione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00498 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | phenindione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757269 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | phenindione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41693 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenindione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenindione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENINDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M7Y6274ZE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PHENINDIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3155 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenindione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014641 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
149-151 °C, 148 - 151 °C | |
| Record name | Phenindione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00498 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHENINDIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3155 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenindione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014641 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details




















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does phenindione exert its anticoagulant effect?
A1: Phenindione acts as a vitamin K antagonist. [] It inhibits vitamin-K-dependent carboxylation, a crucial step in the synthesis of active clotting factors II, VII, IX, and X in the liver. [] This inhibition leads to a decrease in the production of these clotting factors, ultimately prolonging the time it takes for blood to clot. []
Q2: Can you elaborate on the role of vitamin K-dependent carboxylation in coagulation?
A2: Vitamin K-dependent carboxylation is essential for converting precursor proteins of clotting factors II, VII, IX, and X into their active forms. [] This process introduces carboxyl groups to glutamic acid residues in these proteins, allowing them to bind calcium ions and participate in the coagulation cascade. []
Q3: What is the significance of the decrease in clotting factors II, VII, IX, and X caused by phenindione?
A3: These four factors (prothrombin, Factor VII, Factor IX, and Factor X) are key components of the coagulation cascade. [] A reduction in their levels disrupts the cascade, significantly slowing down the formation of a blood clot. []
Q4: What is the molecular formula and weight of phenindione?
A4: The molecular formula of phenindione is C15H10O2, and its molecular weight is 222.24 g/mol. []
Q5: Is there any information available about the spectroscopic data of phenindione?
A5: While the provided research papers don't delve into detailed spectroscopic data, the ionization kinetics of phenindione have been studied using stopped-flow spectrophotometry. [] This technique leverages the changes in absorbance properties upon ionization to provide insights into the kinetic behavior of the molecule.
Q6: The provided research papers primarily focus on the pharmacological aspects of phenindione. Are there insights into its material compatibility, stability, catalytic properties, or applications in computational chemistry?
A6: The current selection of research articles primarily centers on the clinical use and effects of phenindione as an anticoagulant. Therefore, they don't provide specific details regarding material compatibility and stability outside biological contexts, catalytic properties, or its utilization in computational chemistry models. Further investigation beyond these papers is required to explore those aspects.
Q7: How does the structure of phenindione relate to its anticoagulant activity?
A7: While specific structure-activity relationship studies are not extensively detailed within these papers, research indicates that the presence of the 2-phenyl-1H-indene-1,3(2H)-dione core structure is crucial for phenindione's activity. [] Modifications to this core structure could potentially alter its binding affinity to vitamin K epoxide reductase, the enzyme responsible for vitamin K recycling, and subsequently impact its anticoagulant potency. []
Q8: The provided research papers predominantly focus on the clinical use and effects of phenindione. Are there insights into its formulation strategies for improved stability or bioavailability, SHE regulations regarding its handling and disposal, or strategies for its recycling and waste management?
A8: The current selection of research articles primarily centers on the clinical use and effects of phenindione as an anticoagulant. Therefore, they don't provide specific details regarding its formulation strategies, SHE regulations, or its recycling and waste management protocols. Further investigation beyond these papers is required to explore those aspects.
Q9: What is known about the absorption and metabolism of phenindione?
A10: Phenindione is administered orally and is well-absorbed from the gastrointestinal tract. [] While the provided research does not go into detail about its specific metabolic pathways, it does highlight that phenindione interacts with drug-metabolizing enzymes. [] Notably, co-administration with sulphaphenazole, a long-acting sulfonamide, potentiated the anticoagulant response to phenindione, suggesting an interaction affecting its metabolism or clearance. []
Q10: How does hypoalbuminemia affect a patient's response to phenindione?
A11: Research has shown a significant negative correlation between plasma albumin concentration and the prothrombin response to phenindione. [] Patients with hypoalbuminemia demonstrate increased sensitivity to the drug, likely due to reduced protein binding and a subsequent increase in the free, active form of the drug in circulation. []
Q11: The provided research papers primarily focus on the clinical use and effects of phenindione. Are there insights into specific in vitro and in vivo models used in its development, mechanisms of resistance or cross-resistance, drug delivery and targeting strategies, or the use of biomarkers and diagnostics in its clinical management?
A11: The current selection of research articles primarily centers on the clinical use and effects of phenindione as an anticoagulant. Therefore, they don't provide specific details regarding in vitro and in vivo models used in its development, mechanisms of resistance or cross-resistance, drug delivery and targeting strategies, or the use of biomarkers and diagnostics in its clinical management. Further investigation beyond these papers is required to explore those aspects.
Q12: What are some of the known adverse effects associated with phenindione?
A13: While the focus is on the scientific aspects, it's important to acknowledge that phenindione has been associated with a range of adverse effects, some of which can be severe. These include hypersensitivity reactions involving the skin and lungs, [] hepatitis (liver inflammation), [, , , ], renal damage (nephropathy), [, ] and blood disorders like agranulocytosis. [, , ]
Q13: A case report mentioned phenindione interference with a specific type of creatinine assay. Could you explain this further?
A14: Yes, a case report documented phenindione interfering with a Roche enzymatic creatinine assay, leading to falsely low creatinine values and potentially misclassifying patients with chronic kidney disease. [] This interference highlights the importance of considering potential drug interactions during laboratory testing and interpreting results cautiously in patients on phenindione.
Q14: The provided research papers primarily focus on the clinical use and effects of phenindione. Are there insights into the specific analytical methods and techniques used for its characterization and quantification, its environmental impact and degradation pathways, dissolution and solubility properties, validation of analytical methods used, or quality control and assurance measures during its manufacturing?
A14: The current selection of research articles primarily centers on the clinical use and effects of phenindione as an anticoagulant. Therefore, they don't provide specific details regarding the analytical methods used for its characterization, its environmental impact, dissolution and solubility properties, validation of analytical methods, or quality control and assurance measures during its manufacturing. Further investigation beyond these papers is required to explore those aspects.
Q15: The provided research papers primarily focus on the clinical use and effects of phenindione. Are there insights into its potential to induce immune responses, interactions with drug transporters, influence on drug-metabolizing enzymes, or its biocompatibility and biodegradability?
A15: The current selection of research articles primarily centers on the clinical use and effects of phenindione as an anticoagulant. Therefore, they don't provide specific details regarding its immunogenicity, interactions with drug transporters, influence on drug-metabolizing enzymes, or its biocompatibility and biodegradability. Further investigation beyond these papers is required to explore those aspects.
Q16: What are some alternatives to phenindione for anticoagulation?
A18: The research papers mention several alternatives to phenindione, including coumarin derivatives like warfarin [, ], nicoumalone (Sintrom), ethyl biscoumacetate (Tromexan), and phenylpropylhydroxycoumarin (Marcoumar). [, ] These drugs also act as vitamin K antagonists but have different pharmacokinetic and safety profiles compared to phenindione. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


